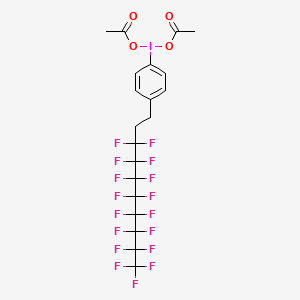

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a complex organic compound characterized by the presence of an iodo group, acetoxy groups, and a long perfluorinated alkyl chain attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with the perfluorinated alkyl chain.

Acetoxylation: The final step involves the acetoxylation of the iodo group to form the diacetoxyiodo moiety. This is typically done using acetic anhydride in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can target the iodo group, converting it to a less oxidized state.

Substitution: The acetoxy groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Utilized in the production of specialized materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene involves its interaction with molecular targets through its iodo and acetoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic substitution and nucleophilic addition, allowing the compound to modify other molecules. The perfluorinated alkyl chain imparts hydrophobic properties, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar compounds to 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene include other iodoarene derivatives and perfluorinated compounds. These compounds share some structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its combination of iodo, acetoxy, and perfluorinated groups, which confer distinct reactivity and properties.

List of Similar Compounds

- 1-Iodo-4-(perfluorooctyl)benzene

- 1-(Diacetoxyiodo)-4-(perfluorooctyl)benzene

- 1-Iodo-4-(perfluorodecyl)benzene

These compounds can be compared based on their reactivity, physical properties, and applications in various fields.

Biological Activity

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a hypervalent iodine compound known for its diverse applications in organic synthesis and potential biological activities. This article explores the compound's biological activity based on recent research findings and case studies.

- Chemical Formula : C₁₉H₁₉F₁₇IO₄

- Molecular Weight : 518.18 g/mol

- Structure : The compound contains a diacetoxy group attached to a benzene ring that is further substituted with a heptadecafluorodecyl chain. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of hypervalent iodine compounds. For instance:

- Study Findings : A study demonstrated that derivatives of diacetoxyiodo compounds exhibited significant activity against various bacterial strains. The mechanism involves oxidative stress induced by iodine species that disrupt cellular functions in bacteria .

Anticancer Activity

This compound has shown promise in anticancer applications:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process leads to DNA damage and cell cycle arrest .

- Case Study : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutic agents .

Applications in Organic Synthesis

The compound is not only biologically active but also serves as an efficient reagent in organic synthesis:

- Oxidizing Agent : It is widely utilized as an oxidizing agent in various organic reactions. For example:

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₉F₁₇IO₄ |

| Molecular Weight | 518.18 g/mol |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer IC50 (in vitro) | Lower than conventional agents |

Properties

CAS No. |

882186-02-9 |

|---|---|

Molecular Formula |

C20H14F17IO4 |

Molecular Weight |

768.2 g/mol |

IUPAC Name |

[acetyloxy-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-λ3-iodanyl] acetate |

InChI |

InChI=1S/C20H14F17IO4/c1-9(39)41-38(42-10(2)40)12-5-3-11(4-6-12)7-8-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h3-6H,7-8H2,1-2H3 |

InChI Key |

YHQLCCOIFRKRJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OI(C1=CC=C(C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.